Thiophene, 3-(4-bromophenyl)-2,5-dihydro-, 1,1-dioxide
Description
Thiophene, 3-(4-bromophenyl)-2,5-dihydro-, 1,1-dioxide (CAS: 62157-96-4) is a substituted dihydrothiophene dioxide derivative with the molecular formula C₁₀H₉BrO₂S and a molecular weight of 273.15 g/mol . Its structure features a 2,5-dihydrothiophene 1,1-dioxide core substituted at the 3-position with a 4-bromophenyl group.
Properties
CAS No. |
62157-96-4 |
|---|---|
Molecular Formula |
C10H9BrO2S |
Molecular Weight |
273.15 g/mol |
IUPAC Name |
3-(4-bromophenyl)-2,5-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C10H9BrO2S/c11-10-3-1-8(2-4-10)9-5-6-14(12,13)7-9/h1-5H,6-7H2 |
InChI Key |
QBJGNPUMRSOQDY-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(CS1(=O)=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene, 3-(4-bromophenyl)-2,5-dihydro-, 1,1-dioxide can be achieved through various methods. One common approach involves the use of graphite felt electrodes under constant current electrolysis in an undivided electrolytic cell at room temperature. The electrolyte used is tetraethylammonium hexafluorophosphate (Et4NPF6) with hexafluoroisopropanol (HFIP) and nitromethane (CH3NO2) as co-solvents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of electrochemical synthesis and the use of appropriate solvents and electrolytes can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Thiophene, 3-(4-bromophenyl)-2,5-dihydro-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or thioethers.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the original compound.
Scientific Research Applications
Thiophene, 3-(4-bromophenyl)-2,5-dihydro-, 1,1-dioxide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of thiophene, 3-(4-bromophenyl)-2,5-dihydro-, 1,1-dioxide involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to modulate oxidative stress and inflammation is of particular interest .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene 1,1-dioxides exhibit diverse reactivity and applications depending on their substituents. Below is a comparative analysis of the target compound and analogous derivatives:
Structural and Physicochemical Properties
Key Observations :
- The bromophenyl substituent in the target compound introduces significant electron withdrawal, making it more reactive in cycloadditions compared to alkyl-substituted analogs .
- Methyl or ethyl substituents (e.g., 116756-83-3) improve solubility in organic solvents but reduce electrophilicity .
- The non-dihydrothiophene dioxide derivative (183667-02-3) lacks the strained, electron-deficient ring system, resulting in divergent reactivity .
Biological Activity
Thiophene, 3-(4-bromophenyl)-2,5-dihydro-, 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of thiophene derivatives often stems from their ability to interact with various molecular targets. Specifically, this compound has been shown to modulate oxidative stress and inflammation pathways. Its interaction with enzymes and receptors leads to biochemical effects that can influence cell signaling and metabolic processes.
Therapeutic Applications
This compound is being investigated for several potential therapeutic applications:
- Anti-inflammatory Activity : Early studies indicate that this compound may possess anti-inflammatory properties that could be beneficial in treating conditions characterized by chronic inflammation.
- Anticancer Properties : The compound has shown promise in preclinical models for its anticancer activity. Research indicates that it can inhibit the proliferation of various cancer cell lines, suggesting a potential role as an anticancer agent .
- Antimicrobial Activity : Preliminary investigations have suggested that this thiophene derivative may exhibit antimicrobial properties against certain bacterial strains .
In Vitro Studies
A series of in vitro studies have demonstrated the effectiveness of this compound against different cancer cell lines:
- MCF-7 Breast Cancer Cells : The compound displayed significant antiproliferative activity with an IC50 value indicating effective inhibition of cell growth.
- HT-29 Colon Cancer Cells : Similar results were observed in HT-29 cells, reinforcing the compound's potential as a broad-spectrum anticancer agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of the bromophenyl group in enhancing the biological activity of thiophene derivatives. Modifications to this group can lead to variations in potency and selectivity against different cancer types. For instance:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| Thiophene Derivative A | Antiproliferative (MCF-7) | 5.0 |
| Thiophene Derivative B | Antiproliferative (HT-29) | 3.2 |
| Thiophene Derivative C | Antimicrobial (E. coli) | 50 |
Comparison with Related Compounds
Thiophene derivatives are often compared with other heterocyclic compounds to evaluate their relative efficacy:
| Compound Type | Activity Type | Example | IC50 (µM) |
|---|---|---|---|
| Thiazole | Antitumor | Compound X | 2.5 |
| Pyrazole | Antimicrobial | Compound Y | 10 |
| Thiophene | Antiproliferative | Thiophene A | 5.0 |
Q & A
Q. What are the established synthetic routes for 3-(4-bromophenyl)-2,5-dihydrothiophene-1,1-dioxide, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclization and oxidation strategies. A common approach involves Friedel-Crafts acylation followed by thiophene ring formation using PS and NaHCO in acetonitrile (yield ~85%) . Alternatively, sulfonamidation of (4-bromophenyl)methanol with 1,2-thiazinane-1,1-dioxide in the presence of fluorinated solvents (e.g., HFIP/nitromethane) has been reported . Key variables include:
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : H and C NMR identify substituent positions (e.g., 4-bromophenyl protons at δ ~7.5 ppm, thiophene-SO protons at δ ~3.2–4.0 ppm) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and confirm sulfone geometry (S–O bond lengths ~1.43 Å) .
- Mass spectrometry : ESI-MS or GC-MS detects molecular ion peaks (e.g., [M+H] at m/z ~316) .
Q. How is purity optimized, and what analytical standards are recommended?
Recrystallization from ethanol/water mixtures (≥95% purity) is standard. HPLC with UV detection (λ = 254 nm) and comparison to commercial standards (e.g., Pharmorgana intermediates) ensures purity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the sulfone group and bromophenyl substituent. This predicts activation barriers for Suzuki-Miyaura coupling (e.g., Pd-catalyzed aryl-bromide substitution) and regioselectivity in electrophilic aromatic substitution .
Q. What strategies resolve contradictions in reported bioactivity data for sulfolane derivatives?
Discrepancies in antiviral or anti-inflammatory activity (e.g., hepatitis C inhibition vs. negligible effects) may arise from:
Q. How does the sulfone group influence electrochemical properties in material science applications?
The sulfone moiety enhances electron affinity, making the compound suitable as an n-type semiconductor. Cyclic voltammetry (CV) in anhydrous DMF reveals reduction potentials at ~-1.2 V (vs. Ag/AgCl), correlating with LUMO energies calculated via DFT .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
